molecular formula C22H28N2O2 B4837745 N-[3-(3-methylphenyl)propyl]-4-(4-morpholinylmethyl)benzamide

N-[3-(3-methylphenyl)propyl]-4-(4-morpholinylmethyl)benzamide

Cat. No.: B4837745
M. Wt: 352.5 g/mol
InChI Key: KGYGSVNZACYDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3-methylphenyl)propyl]-4-(4-morpholinylmethyl)benzamide, commonly known as NMPB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. NMPB is a benzamide derivative that belongs to the class of selective dopamine D3 receptor antagonists. It has been found to exhibit a wide range of pharmacological properties that make it an attractive candidate for research in several fields.

Mechanism of Action

The mechanism of action of NMPB involves its ability to selectively block the dopamine D3 receptor. This receptor is known to play a crucial role in the reward pathway of the brain, which is involved in the development of addiction. By blocking this receptor, NMPB is believed to reduce the reinforcing effects of drugs of abuse and thereby reduce the likelihood of relapse.
Biochemical and Physiological Effects:
NMPB has been found to exhibit a range of biochemical and physiological effects. In addition to its ability to block the dopamine D3 receptor, NMPB has also been found to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior. This suggests that NMPB may have potential applications in the treatment of mood disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NMPB in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of NMPB is its relatively low potency, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research involving NMPB. One area of interest is the development of more potent derivatives of NMPB that could be used in the treatment of addiction and other disorders. Another potential direction is the study of the effects of NMPB on other neurotransmitter systems, such as the serotonin and glutamate systems, which may provide further insights into its potential therapeutic applications. Finally, research could be conducted to explore the use of NMPB in combination with other drugs or therapies to enhance its effectiveness.

Scientific Research Applications

NMPB has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of research involves the treatment of drug addiction. NMPB has been found to be a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of addiction to drugs such as cocaine and methamphetamine.

Properties

IUPAC Name

N-[3-(3-methylphenyl)propyl]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-18-4-2-5-19(16-18)6-3-11-23-22(25)21-9-7-20(8-10-21)17-24-12-14-26-15-13-24/h2,4-5,7-10,16H,3,6,11-15,17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYGSVNZACYDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCNC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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